

# Physicochemical Profiling of 6-Hydroxymethylherniarin: A Technical Guide

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## Compound of Interest

Compound Name: 6-Hydroxymethylherniarin

CAS No.: 117597-79-2

Cat. No.: B3033770

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## Executive Summary

**6-Hydroxymethylherniarin** (6-HMH) is a naturally occurring coumarin derivative isolated primarily from the stem bark of *Citrus funadoko* and *Citrus grandis*. Structurally characterized as 6-(hydroxymethyl)-7-methoxychromen-2-one, this compound represents a critical intermediate in the biosynthetic diversification of simple coumarins.

Unlike its parent compound, herniarin (7-methoxycoumarin), the introduction of a hydroxymethyl group at the C6 position significantly alters its polarity and reactivity profile. This modification enhances its potential as a semi-synthetic scaffold for drug development, particularly in the design of anti-inflammatory and anticoagulant agents. This guide provides a rigorous technical analysis of its physicochemical properties, spectral signatures, and experimental handling protocols to ensure reproducibility in high-throughput screening and synthesis.

## Molecular Architecture & Identification

The structural integrity of 6-HMH relies on the stability of the benzopyrone core and the specific substitution pattern at the 6 and 7 positions. The methoxy group at C7 acts as an electron-

donating group (EDG), increasing electron density in the aromatic ring, while the hydroxymethyl group at C6 provides a handle for further functionalization (e.g., esterification, oxidation).

## Table 1: Chemical Identity Specifications

Property	Specification
IUPAC Name	6-(hydroxymethyl)-7-methoxychromen-2-one
Common Name	6-Hydroxymethylherniarin
CAS Registry Number	117597-79-2
Molecular Formula	C <sub>11</sub> H <sub>10</sub> O <sub>4</sub>
Molecular Weight	206.19 g/mol
SMILES	<chem>COC1=C(C=C2C=CC(=O)OC2=C1)CO</chem>
InChIKey	ZYRLZLIMDGNMHZ-UHFFFAOYSA-N
Appearance	White to off-white crystalline solid

## Physicochemical Profile

Understanding the solubility and stability landscape of 6-HMH is non-negotiable for accurate biological assaying. Coumarins are notoriously hydrophobic; however, the C6-hydroxymethyl moiety imparts a degree of polarity that distinguishes 6-HMH from lipophilic analogues like osthole.

## Solubility & Solvation Thermodynamics

The compound exhibits a "solubility cliff" between aqueous and organic media. While the lactone ring allows for hydrogen bonding, the planar aromatic system drives aggregation in water.

Table 2: Solubility Profile

Solvent	Solubility Rating	Application Notes
DMSO	High (>20 mg/mL)	Preferred for stock solutions (10-50 mM).
Chloroform	High	Ideal for NMR characterization.
Ethyl Acetate	Moderate	Suitable for extraction and purification.
Acetone	Moderate	Good for transfer; volatile.
Water	Low (<0.1 mg/mL)	Requires co-solvent (e.g., 0.1% DMSO) or sonication.
Ethanol	Moderate	Heating (37°C) often required for saturation.

## Stability & Storage

- Solid State: Stable for >2 years at -20°C when desiccated. Protect from light to prevent photodimerization of the coumarin double bond (2+2 cycloaddition).
- Solution State: Stock solutions in DMSO are stable for 3-6 months at -20°C. Avoid repeated freeze-thaw cycles which can induce precipitation.
- pH Sensitivity: The lactone ring is susceptible to hydrolysis under strongly alkaline conditions (pH > 10), opening to form the corresponding coumarinic acid salt.

## Spectral Characterization

Accurate identification requires analyzing the unique electronic and magnetic environment created by the 6,7-disubstitution pattern.

## UV-Vis Spectroscopy

The conjugation system of the coumarin core produces characteristic absorption bands.

- : ~320-325 nm (Cinnamoyl chromophore), ~220 nm (Benzoyl).

- Fluorescence: 7-methoxycoumarins typically exhibit strong blue fluorescence (~400-450 nm). The 6-hydroxymethyl group may induce a slight bathochromic shift compared to herniarin.

## Nuclear Magnetic Resonance (NMR)

The substitution at C6 and C7 removes the ortho-coupling typically seen in the benzene ring of simple coumarins, leaving H-5 and H-8 as singlets.

Predicted

<sup>1</sup>H NMR Shifts (in CDCl<sub>3</sub>)

):

- 6.20 - 6.30 (d, 1H, J=9.5 Hz): H-3 (Characteristic lactone doublet).
- 7.60 - 7.65 (d, 1H, J=9.5 Hz): H-4 (Deshielded by carbonyl).
- 6.80 - 6.85 (s, 1H): H-8 (Shielded by adjacent OMe).
- 7.30 - 7.50 (s, 1H): H-5 (Deshielded, para to carbonyl).
- 4.60 - 4.80 (s, 2H): -CH  
OH (Benzylic methylene).
- 3.90 - 3.95 (s, 3H): -OCH  
(Methoxy).

## Experimental Protocols

### Protocol A: Saturation Shake-Flask Solubility

#### Determination

Purpose: To determine the exact thermodynamic solubility of 6-HMH in a specific assay buffer.

Reagents: 6-HMH solid, PBS (pH 7.4), HPLC-grade Acetonitrile.

- Preparation: Weigh 2 mg of 6-HMH into a 1.5 mL microcentrifuge tube.

- Solvation: Add 1.0 mL of PBS. Vortex vigorously for 1 minute.
- Equilibration: Incubate the suspension at 25°C for 24 hours with continuous agitation (orbital shaker at 300 rpm).
- Separation: Centrifuge at 15,000 x g for 10 minutes to pellet undissolved solid.
- Quantification:
  - Carefully aspirate 100 L of the supernatant.
  - Dilute 1:10 with Acetonitrile (to ensure solubility during analysis).
  - Analyze via HPLC-UV (254 nm) against a standard curve prepared in DMSO/ACN.

## Protocol B: Structural Verification via HPLC-UV/MS

Purpose: To validate purity and identity before biological testing.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 m, 4.6 x 100 mm).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 10 minutes.
- Flow Rate: 1.0 mL/min.
- Detection:
  - UV: 320 nm.
  - MS (ESI+): Scan range 100-500 m/z. Look for [M+H]

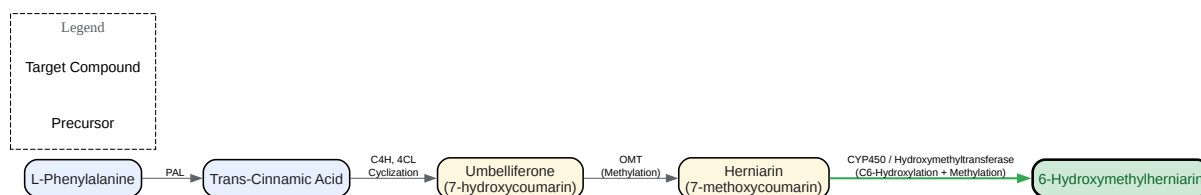
= 207.2 and [M+Na]

= 229.2.

## Biosynthetic Context & Visualization

6-HMH is not an isolated artifact but a product of the enzymatic modification of the phenylpropanoid pathway. Understanding this pathway aids in identifying potential impurities (like Herniarin) in natural isolates.

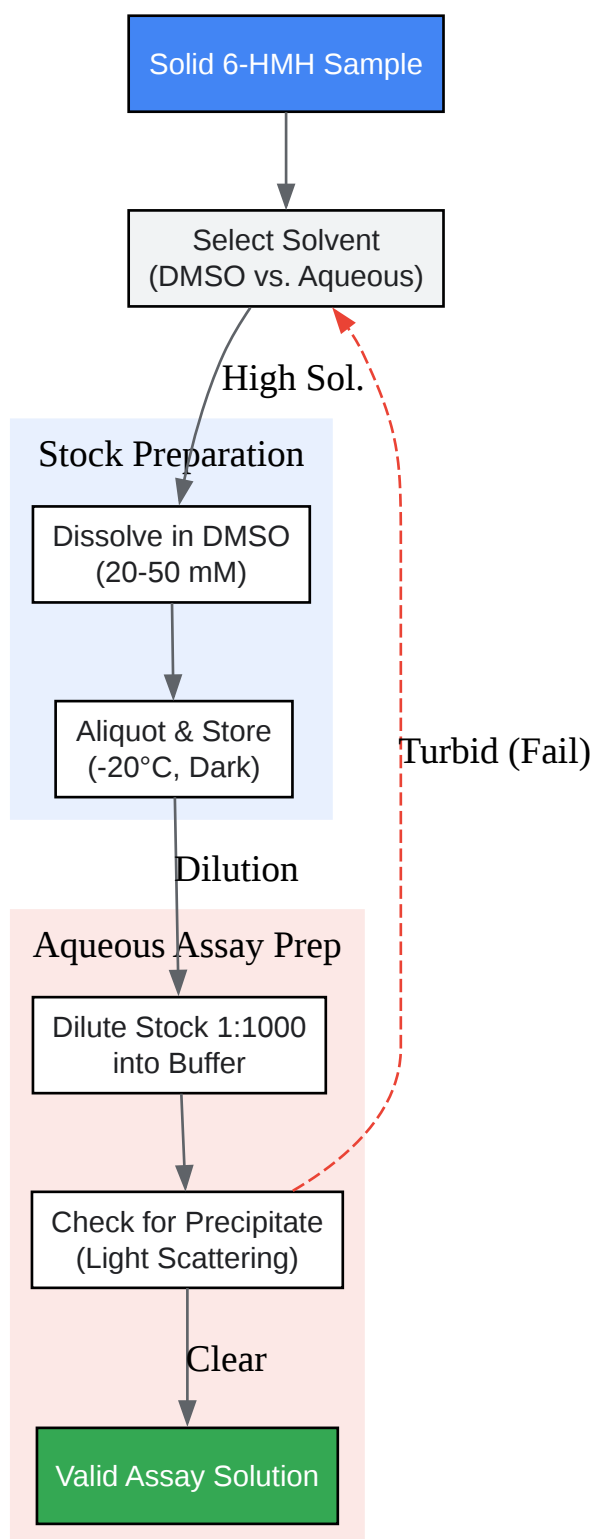
### Diagram 1: Biosynthetic Pathway of 6-Hydroxymethylherniarin



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Caption: Putative biosynthetic route from L-Phenylalanine to **6-Hydroxymethylherniarin** in Citrus species, highlighting the critical methylation and hydroxymethylation steps.

### Diagram 2: Solubility & Stability Testing Workflow



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Caption: Decision tree for the preparation and verification of 6-HMH solutions, ensuring solubility integrity prior to biological assays.

## References

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